molecular formula C12H24N2O2 B6229741 tert-butyl N-[2-(cyclopentylamino)ethyl]carbamate CAS No. 383888-62-8

tert-butyl N-[2-(cyclopentylamino)ethyl]carbamate

Cat. No. B6229741
CAS RN: 383888-62-8
M. Wt: 228.3
InChI Key:
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Description

“tert-butyl N-[2-(cyclopentylamino)ethyl]carbamate” is a chemical compound with the CAS Number 383888-62-8 . It has a molecular weight of 228.33 . The IUPAC name for this compound is tert-butyl 2-(cyclopentylamino)ethylcarbamate . It is stored at a temperature of 4°C and is in the form of an oil .


Molecular Structure Analysis

The InChI code for “tert-butyl N-[2-(cyclopentylamino)ethyl]carbamate” is 1S/C12H24N2O2/c1-12(2,3)16-11(15)14-9-8-13-10-6-4-5-7-10/h10,13H,4-9H2,1-3H3,(H,14,15) . This indicates that the compound has a cyclopentylamino group attached to an ethyl carbamate group, which is further attached to a tert-butyl group.


Physical And Chemical Properties Analysis

“tert-butyl N-[2-(cyclopentylamino)ethyl]carbamate” is an oil at room temperature . It has a molecular weight of 228.33 . The compound is stored at a temperature of 4°C .

Safety and Hazards

The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statements associated with it are H314, indicating that it causes severe skin burns and eye damage . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[2-(cyclopentylamino)ethyl]carbamate involves the reaction of tert-butyl chloroformate with 2-(cyclopentylamino)ethanol, followed by the addition of diisopropylethylamine and N,N'-dicyclohexylcarbodiimide to form the final product.", "Starting Materials": [ "tert-butyl chloroformate", "2-(cyclopentylamino)ethanol", "diisopropylethylamine", "N,N'-dicyclohexylcarbodiimide" ], "Reaction": [ "Step 1: Add 2-(cyclopentylamino)ethanol to a solution of tert-butyl chloroformate in anhydrous dichloromethane.", "Step 2: Add diisopropylethylamine to the reaction mixture to neutralize the hydrogen chloride generated during the reaction.", "Step 3: Add N,N'-dicyclohexylcarbodiimide to the reaction mixture to promote the formation of the carbamate product.", "Step 4: Purify the product by column chromatography using a suitable solvent system." ] }

CAS RN

383888-62-8

Product Name

tert-butyl N-[2-(cyclopentylamino)ethyl]carbamate

Molecular Formula

C12H24N2O2

Molecular Weight

228.3

Purity

95

Origin of Product

United States

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